

Spectroscopic Analysis of **tert-Butyl Phenylcarbamate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl Phenylcarbamate*

Cat. No.: B140978

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl Phenylcarbamate**, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.

Spectroscopic Data Summary

The spectroscopic data for **tert-Butyl Phenylcarbamate** are summarized in the tables below. This information is crucial for confirming the structure and purity of the compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for **tert-Butyl Phenylcarbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.36-7.26	Multiplet	4H	Aromatic protons (C ₆ H ₅)
7.05-7.03	Multiplet	1H	Aromatic proton (C ₆ H ₅)
6.46	Broad Singlet	1H	N-H proton
1.52	Singlet	9H	tert-Butyl protons (-C(CH ₃) ₃)

Solvent: CDCl₃, Reference: TMS[2]

Table 2: ¹³C NMR Spectroscopic Data for **tert-Butyl Phenylcarbamate**

Chemical Shift (δ) ppm	Assignment
152.73	C=O (Carbamate)
138.30	Quaternary aromatic carbon
123.97	Aromatic CH
123.01	Aromatic CH
118.49	Aromatic CH
80.49	Quaternary carbon of tert-butyl group
28.33	Methyl carbons of tert-butyl group

Solvent: CDCl₃[2]

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[3] It is particularly useful for identifying functional groups.[4]

Table 3: Characteristic IR Absorption Bands for **tert-Butyl Phenylcarbamate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300-3400	N-H Stretch	Secondary Amine (in carbamate)
~3100-3000	C-H Stretch	Aromatic (sp ² C-H)
~2980-2850	C-H Stretch	Aliphatic (sp ³ C-H)
~1700-1730	C=O Stretch	Carbonyl (Carbamate)
~1600, ~1490	C=C Stretch	Aromatic Ring
~1240	C-O Stretch	Ester-like C-O
~750, ~690	C-H Bend	Monosubstituted Benzene

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[\[5\]](#) It provides information about the molecular weight and fragmentation pattern of a compound.[\[6\]](#)

Table 4: Mass Spectrometry Data for **tert-Butyl Phenylcarbamate**

m/z	Interpretation
193	[M] ⁺ (Molecular Ion)
137	[M - C ₄ H ₈] ⁺
93	[C ₆ H ₅ NH ₂] ⁺
57	[C ₄ H ₉] ⁺ (tert-Butyl cation)

Molecular Formula: C₁₁H₁₅NO₂[\[7\]](#) Molecular Weight: 193.24 g/mol [\[7\]](#)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

2.1. NMR Spectroscopy Protocol

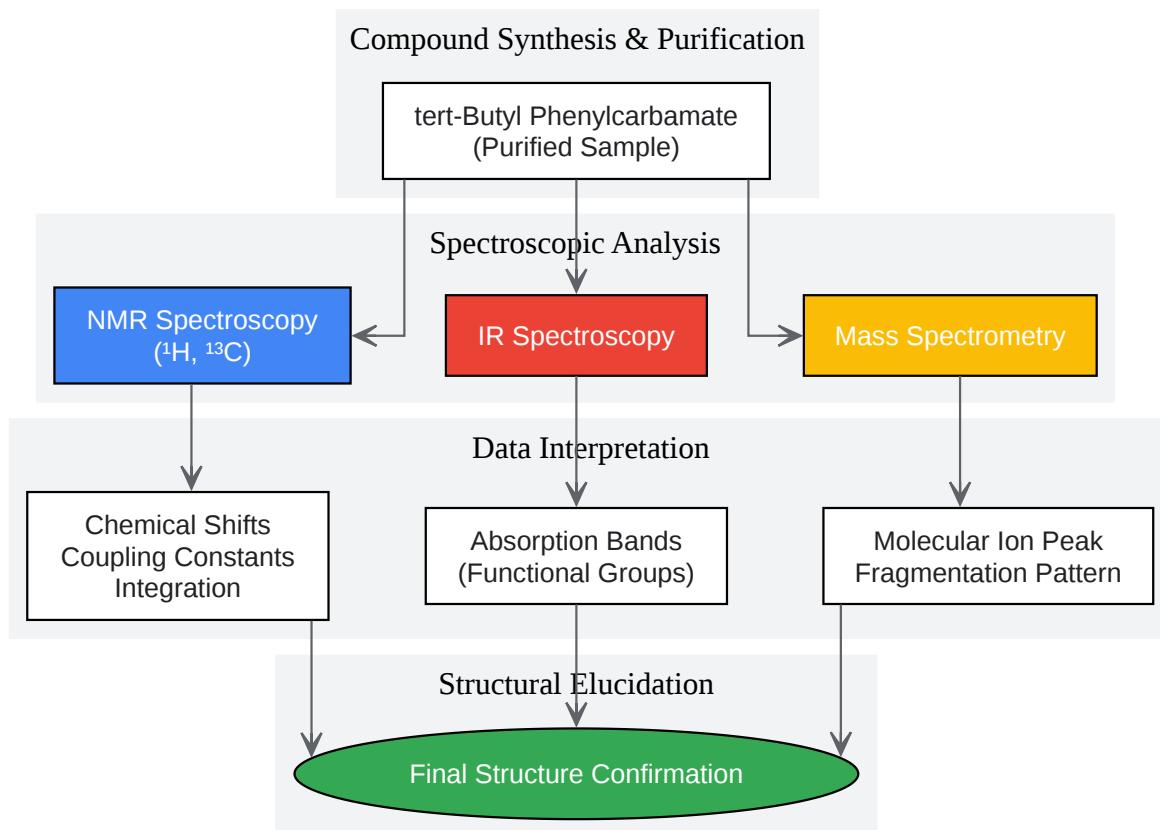
A standard protocol for acquiring ^1H and ^{13}C NMR spectra of an organic compound is as follows:

- Sample Preparation: Dissolve 5-10 mg of purified **tert-Butyl Phenylcarbamate** in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3).^[8]
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.^[9]
- Sample Loading: Filter the solution into a clean NMR tube to a height of about 4-5 cm.^[8]
- Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the spectrum according to the instrument's standard operating procedures. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.^[1]

2.2. IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount of solid **tert-Butyl Phenylcarbamate** (approximately 50 mg) in a few drops of a volatile solvent, such as methylene chloride.^[10]
- Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[10]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.^[10]
- Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.^[10] A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.^[11]

2.3. Mass Spectrometry Protocol (Electron Ionization)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like **tert-Butyl Phenylcarbamate**, this is often done by heating it on a

direct insertion probe until it vaporizes into the ion source.[6]

- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a radical cation (the molecular ion).[6]
- Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. [6]
- Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[6]
- Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. rsc.org [rsc.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. webassign.net [webassign.net]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of tert-Butyl Phenylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140978#spectroscopic-data-nmr-ir-ms-of-tert-butyl-phenylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com